tert-butyl N-[tert-butyl(methyl)amino]carbamate
Description
tert-Butyl N-[tert-butyl(methyl)amino]carbamate is a carbamate derivative characterized by a tert-butyl carbamate group linked to a tert-butyl(methyl)amino substituent. This structure confers significant steric bulk due to the two tert-butyl groups, which impacts its solubility, stability, and reactivity. Carbamates of this type are frequently employed as intermediates in organic synthesis, particularly in pharmaceutical applications where protecting groups are required for amines .
Properties
Molecular Formula |
C10H22N2O2 |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl N-[tert-butyl(methyl)amino]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-9(2,3)12(7)11-8(13)14-10(4,5)6/h1-7H3,(H,11,13) |
InChI Key |
JNIPOGVBVQFGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-Butyl N-[tert-butyl(methyl)amino]carbamate
General Synthetic Strategy
The preparation of this compound typically involves the formation of a carbamate linkage through the reaction of an amine substrate with a tert-butoxycarbonyl (Boc) reagent under controlled conditions. The Boc group serves as a protecting group for the amino functionality, enabling selective reactions downstream.
Specific Synthetic Routes
Boc Protection of Methylated Amines
A common approach is the reaction of the corresponding methylated amine with di-tert-butyl dicarbonate (Boc anhydride) or tert-butyl chloroformate in the presence of a base. The reaction is generally carried out in anhydrous organic solvents such as tetrahydrofuran or dichloromethane under inert atmosphere to prevent moisture interference.
Procedure : Dissolve the methylated amine in anhydrous solvent under nitrogen or argon atmosphere. Cool the reaction mixture to 0°C. Add Boc anhydride slowly along with a catalytic amount of 4-dimethylaminopyridine (DMAP) or a tertiary amine base like triethylamine. Stir the reaction at room temperature for 12–24 hours.
Workup : The reaction mixture is quenched with water, extracted, and purified by column chromatography to isolate the this compound.
-
Parameter Typical Range/Value Solvent Anhydrous THF or DCM Temperature 0°C to room temperature Reaction time 12–24 hours Molar ratio (Amine:Boc) 1:1 to 1:1.2 Base Triethylamine or DMAP
Mixed Anhydride Method
An alternative method involves the formation of a mixed anhydride intermediate from N-Boc-protected amino acid derivatives, followed by condensation with methylated amines.
Example : In a related carbamate derivative synthesis (tert-butyl carbamate derivatives), N-Boc-D-serine forms a mixed acid anhydride with isobutyl chlorocarbonate in the presence of N-methylmorpholine as a base. This intermediate then undergoes condensation with a methylated amine in anhydrous ethyl acetate at low temperature (-20 to 40 °C, preferably -10 to 5 °C) to yield the desired carbamate derivative with good yield (~81.6%).
-
Reagent Molar Ratio N-Boc-D-Serine 1 Isobutyl chlorocarbonate 1.1–1.5 N-methylmorpholine 1.1–1.5 Methylated amine 1.1–1.5 Solvent (Anhydrous EA) 8–10 times the weight of N-Boc-D-Serine Reaction time 3–5 hours Analysis : The product is confirmed by ^1H NMR and mass spectrometry, showing characteristic signals for tert-butyl groups (~1.38 ppm singlet for 9H) and molecular ion peaks consistent with the expected mass.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Boc Protection with Boc Anhydride | Methylated amine, Boc anhydride, DMAP or base | 0°C to RT, 12–24 h, anhydrous solvent | Simple, widely used | Moisture sensitive, requires inert atmosphere |
| Mixed Anhydride Condensation | N-Boc amino acid, isobutyl chlorocarbonate, methylated amine, N-methylmorpholine | -20 to 40 °C, 3–5 h, anhydrous ethyl acetate | High yield, controlled reaction | Requires multiple steps, specific reagents |
| Rhodium-Catalyzed Carbamation | Sulfoxide, carbamate, Rh2(OAc)4, PhI(OAc)_2 | 40 °C, 8 h, dichloromethane | Catalytic, mild conditions | Catalyst cost, specialized substrates |
Analytical Characterization
To confirm the structure and purity of this compound, the following techniques are standard:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR shows tert-butyl protons as a singlet around 1.3–1.4 ppm; methylamino protons appear as multiplets. ^13C NMR confirms carbamate carbonyl (~155–160 ppm) and tert-butyl carbons (~28 ppm).
Mass Spectrometry (MS) : Electrospray ionization (ESI) typically shows [M+H]^+ peak corresponding to the molecular weight.
Infrared Spectroscopy (IR) : Characteristic carbamate C=O stretch at 1690–1740 cm^-1 and N-H stretches.
Chromatography : TLC or HPLC to monitor reaction progress and purity.
Summary and Professional Insights
The preparation of this compound is well-established through classical Boc protection strategies and advanced mixed anhydride methods. The choice of method depends on substrate availability, desired yield, and reaction scale. The mixed anhydride approach offers high selectivity and yield, particularly when starting from N-Boc amino acid derivatives, while the direct Boc protection remains the most straightforward and widely applied method in laboratory practice.
The rhodium-catalyzed carbamate formation, although more specialized, demonstrates the breadth of synthetic strategies available for carbamate derivatives, potentially inspiring novel routes for related compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[tert-butyl(methyl)amino]carbamate can undergo oxidation reactions, although these are less common due to the stability of the tert-butyl groups.
Reduction: The compound can be reduced to form the corresponding amine and alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of tert-butyl alcohol and the corresponding amine.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Pharmaceutical Applications
1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)
One of the primary applications of tert-butyl N-[tert-butyl(methyl)amino]carbamate is as an intermediate in the synthesis of pharmaceuticals. It has been utilized in the preparation of lacosamide, an anticonvulsant medication used for treating epilepsy and neuropathic pain. The compound serves as a key building block in the synthetic pathway, where it undergoes various transformations to yield the final product .
1.2. Anti-inflammatory Activity
Recent studies have shown that derivatives of tert-butyl carbamate exhibit promising anti-inflammatory properties. For instance, a series of new compounds derived from tert-butyl 2-amino phenylcarbamate were synthesized and evaluated for their anti-inflammatory effects. These compounds demonstrated significant inhibition of inflammation in vivo, comparable to standard anti-inflammatory drugs like indomethacin . This highlights the potential of this compound derivatives in developing new anti-inflammatory medications.
Synthetic Chemistry Applications
2.1. Deprotection Strategies
The compound is also relevant in synthetic organic chemistry for its role in deprotection reactions. A mild method for selectively deprotecting the N-tert-butyloxycarbonyl (N-Boc) group from various substrates has been developed using oxalyl chloride in methanol. This reaction allows for efficient removal of protecting groups while maintaining high yields, making it applicable in multi-step synthesis involving tert-butyl carbamates .
2.2. Phase-Transfer Catalysis
In synthetic methodologies, this compound has been involved in phase-transfer catalysis reactions, which enhance the efficiency of alkylation processes. For example, it acts as a reactant in a phase-transfer catalyzed alkylation reaction to produce more complex structures efficiently .
Cosmetic Formulations
The compound's properties have led to its exploration in cosmetic formulations as well. Its stability and compatibility with various ingredients make it suitable for use in skin care products where it can enhance texture and efficacy . The incorporation of such compounds into formulations can lead to improved sensory profiles and moisturizing effects.
Research Findings and Case Studies
4.1. Case Study: Lacosamide Synthesis
A detailed case study on the synthesis of lacosamide illustrates the practical application of this compound as an intermediate. The process involves several steps starting from N-BOC-D-serine and culminating in the formation of lacosamide through multiple reactions including condensation and phase-transfer catalysis .
4.2. Anti-inflammatory Compound Development
Another case study involved synthesizing a series of substituted benzamido phenylcarbamates from tert-butyl 2-amino phenylcarbamate to evaluate their anti-inflammatory activity. The results indicated that specific derivatives showed significant promise, with inhibition percentages ranging from 39% to 54% compared to controls .
Data Table: Summary of Applications
| Application Area | Specific Use | Example/Outcome |
|---|---|---|
| Pharmaceutical | Intermediate for lacosamide | Key building block for anticonvulsants |
| Anti-inflammatory | Synthesis of new compounds | Promising activity compared to indomethacin |
| Synthetic Chemistry | Deprotection reactions | Efficient removal of N-Boc groups |
| Cosmetic Formulations | Enhancer for skin care products | Improved texture and moisturizing effects |
Mechanism of Action
The mechanism of action of tert-butyl N-[tert-butyl(methyl)amino]carbamate involves the formation of a stable carbamate linkage that protects the amine group. The tert-butyl groups provide steric hindrance, preventing unwanted reactions at the protected site. This stability is crucial in multi-step synthesis processes where selective protection and deprotection are required .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities between tert-butyl N-[tert-butyl(methyl)amino]carbamate and related compounds:
| Compound Name | Key Substituents/Features | Molecular Weight | Notable Properties/Applications | References |
|---|---|---|---|---|
| This compound | Two tert-butyl groups, methylamino chain | ~245.3 g/mol* | High steric hindrance; used as a protecting group or intermediate in drug synthesis. | [3], [13] |
| tert-Butyl N-({7-methylthieno[2,3-c]pyran}methyl)carbamate | Thienopyran ring system, methyl group | 253.3 g/mol | Intermediate in antipsychotic drug synthesis (e.g., Ulotaront); chiral separation possible. | [3] |
| tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate | Azido (N₃) group, propyl chain | 257.3 g/mol | Click chemistry applications; reactive azide group enables cycloaddition reactions. | [5] |
| tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate | Aromatic ring (3-amino-5-methylphenyl), benzyl group | 236.3 g/mol | High-purity building block for pharmaceuticals, agrochemicals, and materials science. | [13] |
| TERT-BUTYL N,N-DIALLYLCARBAMATE | Two allyl groups (CH₂CH=CH₂) | 197.3 g/mol | Polymerization precursor; used in crosslinking reactions. | [14] |
| tert-Butyl N-methyl-N-[4-(methylamino)butyl]carbamate | Extended alkyl chain (butyl), dual methylamino groups | 216.3 g/mol | Potential use in peptide mimetics; enhanced solubility in polar solvents. | [17] |
| tert-Butyl N-[2-(6-amino-8-oxopurin-9-yl)ethyl]-N-methylcarbamate | Purine ring (6-amino-8-oxo) | 308.3 g/mol | Nucleoside analog synthesis; research applications in antiviral or anticancer agents. | [19] |
*Estimated based on structural formula.
Physical and Chemical Properties
- Solubility: Bulky tert-butyl derivatives (e.g., the target compound) exhibit lower solubility in polar solvents compared to aromatic analogs like tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate, which benefits from π-π interactions . Azide-containing compounds (e.g., ) are typically soluble in aprotic solvents like DMF or DMSO due to their polar but non-ionic nature .
Stability :
Biological Activity
tert-butyl N-[tert-butyl(methyl)amino]carbamate is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including the tert-butyl group and carbamate moiety, make it a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H25N2O2, with a molecular weight of 229.34 g/mol. The compound features a tert-butyl group which enhances its lipophilicity, potentially improving its bioavailability.
- Enzyme Interaction : Research indicates that this compound may interact with various enzymes, influencing their activity through competitive inhibition or allosteric modulation. This interaction is significant for drug development, particularly in targeting metabolic pathways.
- Protein Binding : The compound's ability to form hydrogen bonds with proteins suggests it may alter protein conformation and function. This characteristic is crucial for understanding its role in cellular signaling pathways and therapeutic efficacy.
- Nucleophilic Properties : The presence of the carbamate moiety allows the compound to act as a nucleophile in biochemical reactions, which may facilitate diverse biological interactions, including those with electrophilic targets in cells.
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the anti-inflammatory and analgesic properties of this compound:
- Anti-inflammatory Activity : In vivo studies demonstrated that derivatives of this compound exhibited notable anti-inflammatory effects. For instance, compounds similar to this compound showed inhibition rates ranging from 39% to 54% in carrageenan-induced rat paw edema models, indicating significant potential for treating inflammatory conditions .
- Cytotoxicity : Evaluations using human liver cell lines (HepG2) indicated that certain derivatives displayed low cytotoxicity while maintaining effective biological activity. This balance is essential for developing therapeutic agents with minimal side effects .
Case Studies
- Synthesis and Evaluation : A study focused on synthesizing various derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested for anti-inflammatory properties and demonstrated promising results compared to standard treatments like indomethacin .
- Mechanistic Insights : Research highlighted the mechanistic pathways through which these compounds exert their effects, including modulation of signaling pathways involved in inflammation and pain response .
Comparative Analysis
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| This compound | C12H25N2O2 | High lipophilicity | Anti-inflammatory, enzyme modulation |
| tert-Butyl carbamate | C5H11NO2 | Simpler structure | Limited biological activity |
| tert-Butyl-N-methylcarbamate | C7H15NO2 | Methyl group instead of amino | Moderate enzyme interaction |
Q & A
Q. How can reaction conditions be optimized for synthesizing tert-butyl carbamate derivatives like tert-butyl N-[tert-butyl(methyl)amino]carbamate?
Methodological Answer: Optimization involves selecting coupling reagents, solvents, and temperature. For example, tert-butyl carbamate intermediates are synthesized via condensation reactions using reagents like EDCI/HOBt for amide bond formation, as demonstrated in carbamate derivative syntheses (e.g., tert-butyl ((1-aminocyclohexyl)methyl)carbamate) . Key parameters include:
Q. What analytical techniques are critical for characterizing tert-butyl carbamates?
Methodological Answer:
- Mass spectrometry (MS) : Confirm molecular weight via ESI+ (e.g., m/z 356 [M + H]+ for intermediates) .
- NMR spectroscopy : ¹H/¹³C NMR identifies carbamate tert-butyl groups (δ ~1.4 ppm for C(CH₃)₃) and amine protons .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions in crystal packing) .
- HPLC : Assess purity (>95%) using reverse-phase columns .
Q. How should intermediates be stabilized during multi-step synthesis?
Methodological Answer:
- Temperature control : Avoid prolonged heating; reflux nitro reductions (e.g., 100°C in NMP) require inert atmospheres .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield amines from unintended reactions .
- Storage : Store intermediates at -20°C in anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can conflicting reactivity data for tert-butyl carbamates in nucleophilic substitutions be resolved?
Methodological Answer: Contradictions arise from steric hindrance (tert-butyl groups) vs. electronic effects (carbamate electrophilicity). To address this:
- Kinetic studies : Compare reaction rates of tert-butyl carbamates with less hindered analogs (e.g., methyl carbamates) under identical conditions.
- DFT calculations : Model transition states to identify steric vs. electronic contributions .
- In situ monitoring : Use IR spectroscopy to track carbamate carbonyl reactivity (e.g., 1680–1720 cm⁻¹ shifts) .
Q. What strategies improve the stability of tert-butyl carbamates under acidic or basic conditions?
Methodological Answer:
Q. How can hydrogen-bonding interactions in carbamate crystals inform drug design?
Methodological Answer:
- Crystal engineering : Analyze packing motifs (e.g., R₂²(10) hydrogen-bonded dimers) to predict solubility and bioavailability .
- Thermal analysis : DSC/TGA reveals melting points and decomposition pathways linked to H-bond networks .
- Co-crystallization : Screen with pharmaceutically relevant co-formers (e.g., carboxylic acids) to enhance stability .
Q. How do substituents on the carbamate nitrogen affect catalytic activity in transition-metal complexes?
Methodological Answer:
- Ligand design : Synthesize tert-butyl carbamates with varying N-substituents (e.g., methyl vs. phenyl) and complex with Pd or Cu.
- Catalytic screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) to correlate substituent bulk with turnover frequency .
- XAS studies : Probe metal-carbamate coordination geometry to explain activity differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
